1-(5,6-Dimethoxypyridin-2-yl)ethanone
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-(5,6-Dimethoxypyridin-2-yl)ethanone is represented by the SMILES stringCOc1ccc (nc1OC)C (C)=O
. The InChI key is XNEPIRBDNGNMDZ-UHFFFAOYSA-N
. The molecular weight is 181.19 . Physical and Chemical Properties Analysis
This compound is a solid . Its empirical formula is C9H11NO3 . The CAS number is 1203499-03-9 .Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : 1-(5,6-Dimethoxypyridin-2-yl)ethanone has been synthesized using various techniques, including click chemistry, nucleophilic substitution, and halide exchange. These methods offer good yield and straightforward procedures, contributing to the compound's availability for further research and applications (Govindhan et al., 2017), (Jin, 2015).
Chemical and Biological Properties
- Cytotoxic Studies : The cytotoxic properties of compounds related to this compound have been explored. These studies are significant for understanding the pharmacokinetics and potential biological applications of the compound (Govindhan et al., 2017).
- Antimicrobial Activity : Derivatives of this compound have shown promising antimicrobial activities, indicating potential for the development of new antimicrobial agents (Salimon et al., 2011).
Molecular Interactions and Structural Analysis
- Hirshfeld Surface Analysis : The molecular structure and intermolecular interactions of related compounds have been analyzed using Hirshfeld surface computational methods, offering insights into the crystal structure and stability of these molecules (Govindhan et al., 2017).
Catalytic and Polymerization Behavior
- Catalytic Activities : Compounds related to this compound have been used in catalyzing ethylene reactivity, demonstrating their potential in industrial applications and polymer synthesis (Sun et al., 2007).
Photophysical Properties and Applications
- Vibrational Properties Study : The structural and vibrational properties of derivatives have been studied using quantum mechanical modeling, contributing to a better understanding of their reactivities and potential applications in various fields (Cataldo et al., 2014).
Wound Healing Potential
- Wound-Healing Activity : Certain derivatives have shown significant in vivo wound healing activity, suggesting potential therapeutic applications (Vinaya et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
1-(5,6-dimethoxypyridin-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6(11)7-4-5-8(12-2)9(10-7)13-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEPIRBDNGNMDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673580 | |
Record name | 1-(5,6-Dimethoxypyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-03-9 | |
Record name | 1-(5,6-Dimethoxy-2-pyridinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5,6-Dimethoxypyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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